ROCK2-IN-8

Description

Properties

Molecular Formula |

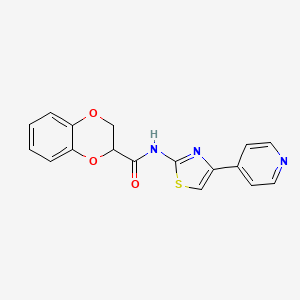

C17H13N3O3S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C17H13N3O3S/c21-16(15-9-22-13-3-1-2-4-14(13)23-15)20-17-19-12(10-24-17)11-5-7-18-8-6-11/h1-8,10,15H,9H2,(H,19,20,21) |

InChI Key |

QKKGSTFAKMXWFE-UHFFFAOYSA-N |

SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CID-5056270; CID 5056270; CID5056270; |

Origin of Product |

United States |

Foundational & Exploratory

ROCK2-IN-8: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of ROCK2-IN-8, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document details the inhibitor's function within the ROCK2 signaling pathway, presents its inhibitory activity in a quantitative format, and outlines key experimental protocols for its characterization.

Introduction to ROCK2 and its Inhibition

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase, RhoA.[1][2] The RhoA/ROCK signaling pathway is a fundamental regulator of various cellular processes, including actin cytoskeleton organization, cell adhesion, motility, contraction, and proliferation.[1][3][4][] Given its central role, dysregulation of ROCK2 activity has been implicated in numerous pathologies, including cardiovascular diseases, neurological disorders, fibrosis, and cancer, making it a significant therapeutic target.[1][3][6] ROCK2 inhibitors are compounds designed to specifically block the kinase activity of this enzyme, thereby modulating its downstream cellular effects.[1] this compound is an orally active and potent inhibitor of ROCK2, serving as a valuable tool for investigating ROCK2-dependent signaling and as a potential therapeutic agent.[7]

Core Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the kinase activity of ROCK2. As a member of the AGC family of serine/threonine kinases, ROCK2 functions by transferring a phosphate group from ATP to specific serine or threonine residues on its substrate proteins.[3] this compound exerts its effect by binding to the ATP-binding pocket of the ROCK2 kinase domain, preventing the phosphorylation of its downstream targets. This inhibition effectively blocks the entire downstream signaling cascade that is normally initiated by active ROCK2.

The ROCK2 Signaling Pathway and Point of Inhibition

The function of ROCK2 is tightly regulated and integrated into a well-defined signaling cascade.

-

Activation: The pathway is initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state.[1][] Upon stimulation, Rho guanine nucleotide exchange factors (RhoGEFs) promote the exchange of GDP for GTP, activating RhoA.[4]

-

ROCK2 Engagement: Active, GTP-bound RhoA binds to the Rho-binding domain (RBD) of ROCK2, causing a conformational change that relieves autoinhibition and activates the N-terminal kinase domain.[2][4]

-

Downstream Substrate Phosphorylation: Activated ROCK2 then phosphorylates a host of downstream substrates. Key targets include:

-

Myosin Light Chain Phosphatase (MYPT1): ROCK2 phosphorylates the myosin binding subunit (MBS) of MYPT1, which inhibits the phosphatase's activity.[2] This leads to an increase in the phosphorylation of Myosin Light Chain (MLC).[2]

-

Myosin Light Chain (MLC): ROCK2 can also directly phosphorylate MLC.[2] The increased phosphorylation of MLC enhances myosin ATPase activity, promoting actin-myosin contractility, which is fundamental for stress fiber formation, cell contraction, and motility.[2][]

-

LIM Kinase (LIMK): ROCK2 phosphorylates and activates LIMK1 and LIMK2.[2] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of filamentous actin (F-actin).[2]

-

Ezrin/Radixin/Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK2 promotes their activation, enabling them to link the actin cytoskeleton to the plasma membrane.

-

This compound acts directly on the ROCK2 kinase domain, preventing all subsequent phosphorylation events.

Quantitative Inhibitory Profile

The potency of this compound is defined by its half-maximal inhibitory concentration (IC50). For comparative purposes, the IC50 values of other common ROCK inhibitors are also presented.

| Compound | Target | IC50 (nM) | Notes |

| This compound | ROCK2 | 7.2 | A potent ROCK2 inhibitor.[7] |

| KD025 (Belumosudil) | ROCK2 | ~60-105 | Over 200-fold selective for ROCK2 over ROCK1.[8] |

| ROCK1 | >10,000 | ||

| Y-27632 | ROCK1 | ~150 | A widely used, non-isoform-selective ROCK inhibitor.[9] |

| ROCK2 | Similar potency to ROCK1 | Often used in vitro at concentrations up to 100 µM.[10] | |

| Fasudil | ROCK1 | ~300 | A non-isoform-selective ROCK inhibitor used clinically.[9][11] |

| ROCK2 | Similar potency to ROCK1 |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Experimental Protocols

The in vitro characterization of this compound involves several key experimental methodologies to confirm its mechanism of action, potency, and cellular effects.

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ROCK2.

Objective: To determine the IC50 value of this compound against recombinant ROCK2.

Methodology:

-

Reagents & Materials: Recombinant ROCK2 catalytic domain, [γ-33P]ATP or [γ-32P]ATP, a suitable kinase substrate (e.g., S6 kinase substrate or recombinant MYPT1), kinase assay buffer, this compound serially diluted in DMSO, and a phosphocellulose membrane or similar for capturing the phosphorylated substrate.[8]

-

Reaction Setup: The kinase reaction is initiated by mixing recombinant ROCK2 enzyme with varying concentrations of this compound in the kinase buffer.

-

Initiation: The reaction starts with the addition of a master mix containing the substrate and radiolabeled ATP.[8] The mixture is incubated at 30°C for a specified period (e.g., 10-30 minutes).

-

Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which binds the peptide substrate.

-

Washing: The membrane is washed extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantification: The amount of incorporated radioactivity (representing substrate phosphorylation) is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

This assay confirms that this compound can enter cells and inhibit the phosphorylation of a known downstream ROCK2 substrate.

Objective: To measure the inhibition of MYPT1 phosphorylation in intact cells treated with this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, vascular smooth muscle cells, or other relevant cell lines) and grow to 80-90% confluency.

-

Treatment: Treat the cells with serially diluted concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1 at Thr853 or Thr696).[8][12]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the blot with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities using densitometry to determine the dose-dependent decrease in substrate phosphorylation.

This method provides a more quantitative and higher-throughput alternative to Western blotting for measuring substrate phosphorylation in cells.[12]

Objective: To quantitatively measure the phosphorylation of MYPT1 at a specific residue in a 96-well plate format.[12]

Methodology:

-

Cell Culture: Seed cells in 96-well plates.

-

Treatment: Treat cells with a dilution series of this compound.

-

Lysis: Lyse the cells directly in the wells under conditions that preserve phosphorylation states.[12]

-

ELISA:

-

Coat a separate ELISA plate with a capture antibody for total MYPT1.

-

Add cell lysates to the wells and incubate to allow the capture antibody to bind MYPT1.

-

Wash the wells, then add a detection antibody that specifically recognizes phosphorylated MYPT1 (e.g., pMYPT1 at T853), which is conjugated to an enzyme like HRP.[12]

-

Wash again and add a colorimetric HRP substrate.

-

-

Quantification: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of phosphorylated MYPT1.

-

Data Analysis: Normalize the data and calculate the IC50 value from the dose-response curve.

This advanced assay measures the direct binding of a compound to its target kinase within living cells, providing definitive evidence of target engagement.[13]

Objective: To quantify the binding affinity of this compound to ROCK2 in a live-cell environment.

Methodology:

-

Cell Preparation: Use cells (e.g., HEK293) transiently expressing a fusion protein of ROCK2 and NanoLuc® luciferase.[13]

-

Assay Setup: Seed the cells in a 384-well plate. Pre-treat the cells with a fluorescent NanoBRET™ tracer that binds to the ROCK2 active site.[13]

-

Compound Treatment: Add this compound in a serial dilution to the wells and incubate. If this compound binds to ROCK2, it will displace the fluorescent tracer.

-

Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. BRET occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer.

-

Data Analysis: The displacement of the tracer by this compound causes a decrease in the BRET signal. This dose-dependent decrease is used to calculate the IC50 value for target engagement.[13]

References

- 1. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROCK-2-selective targeting and its therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

The Discovery and Synthesis of ROCK2-IN-8: A Technical Guide

Introduction

ROCK2-IN-8, also known as SR-3677, is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals. The aberrant activation of the ROCK2 signaling pathway is implicated in a variety of pathological conditions, making selective inhibitors like this compound valuable tools for both basic research and therapeutic development.

Discovery of a Novel Class of ROCK2 Inhibitors

This compound was identified through a high-throughput screening campaign that led to the discovery of a pyridine-thiazole-based compound.[1] Subsequent structure-activity relationship (SAR) studies aimed at improving potency and selectivity resulted in the synthesis of a series of 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides.[1][2][3] Within this series, compound 5 (this compound/SR-3677) emerged as a lead candidate due to its exceptional potency in both enzymatic and cell-based assays, with an IC50 of approximately 3 nM for ROCK2.[1][2][3][4][5]

Biochemical and Cellular Activity

The inhibitory activity of this compound was assessed through rigorous biochemical and cellular assays. The quantitative data from these experiments are summarized in the tables below, highlighting the compound's potency and selectivity.

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | ppMLC IC50 (nM) | PKA IC50 (µM) | MRCKβ IC50 (µM) | Akt1 IC50 (µM) |

| This compound (5) | 56 | 3 | 3 | 3.968 | 1.190 | 7.491 |

Table 1: In vitro inhibitory activity of this compound against ROCK1, ROCK2, and other kinases. ppMLC refers to the cellular assay measuring the phosphorylation of myosin light chain. Data sourced from Feng et al., 2008.[1][3]

Pharmacological studies demonstrated that this compound is effective in increasing aqueous humor outflow in porcine eyes and inhibiting myosin light chain phosphorylation, a downstream effector of ROCK2.[1][2][3][4][5]

Kinase Selectivity Profile

A key aspect of the development of this compound was ensuring its high selectivity to minimize off-target effects. The compound was screened against a panel of 353 kinases, revealing an off-target hit rate of only 1.4%.[2][4][5] Furthermore, it inhibited only 3 out of 70 non-kinase enzymes and receptors, underscoring its specificity for the ROCK2 target.[2][4][5]

Experimental Protocols

ROCK2 Kinase Inhibition Assay

The enzymatic activity of ROCK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human ROCK2 enzyme, a suitable substrate peptide (e.g., a derivative of S6 kinase substrate), ATP, and the test compound (this compound).

-

Procedure:

-

A mixture of the substrate peptide and ATP in the kinase reaction buffer is added to the wells of a microtiter plate.

-

The test compound, this compound, is dispensed into the wells at varying concentrations.

-

The kinase reaction is initiated by the addition of the ROCK2 enzyme.

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 4 hours).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a fluorescently labeled secondary antibody, with detection via TR-FRET.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Myosin Light Chain (MLC) Phosphorylation Assay

The cellular potency of this compound was determined by measuring its ability to inhibit the phosphorylation of the myosin light chain in cells.

-

Cell Culture: A suitable cell line expressing ROCK2 (e.g., human trabecular meshwork cells) is cultured under standard conditions.

-

Procedure:

-

Cells are seeded in microtiter plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified time.

-

Following treatment, the cells are lysed, and the levels of phosphorylated MLC (ppMLC) and total MLC are determined by an immunoassay, such as an ELISA or Western blot.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of ppMLC inhibition against the concentration of this compound.

Visualizing the Molecular Landscape

ROCK2 Signaling Pathway

The RhoA/ROCK2 signaling cascade plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic assembly of the core chemical scaffold. The detailed synthetic route is outlined below.

Synthetic Protocol

The synthesis of this compound (compound 5) begins with 2-fluoro-4-bromo-nitrobenzene (6).[1][3]

-

Step 1: Nucleophilic Substitution. The starting material (6) undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethanol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield the nitrobenzene derivative (7).[1][3]

-

Step 2: Reduction. The nitro group of intermediate (7) is then reduced to an amine using tin(II) chloride (SnCl2) in ethanol, affording the aryl amine (8).[1][3]

-

Step 3: Amide Formation. The newly formed amino group of (8) is coupled with benzodioxane-2-carboxylic acid using HATU as a coupling reagent and DIEA as a base in DMF to produce the bromide derivative (9).[1][3]

-

Step 4: Suzuki Coupling. The final step involves a Suzuki coupling reaction between the bromide (9) and 4-(1H-pyrazol-1-yl)boronic acid pinacol ester, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate, to yield the final product, this compound (5).[1][3]

Conclusion

This compound is a potent, selective, and orally active inhibitor of ROCK2 that serves as a valuable research tool for investigating the physiological and pathological roles of the ROCK2 signaling pathway. Its well-defined chemical synthesis and detailed biological characterization provide a solid foundation for its use in a wide range of preclinical studies. The data and protocols presented in this guide are intended to support the efforts of researchers in the fields of cell biology, pharmacology, and drug discovery.

References

- 1. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scholars@Duke publication: Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. [scholars.duke.edu]

- 5. Research Portal [scholarship.miami.edu]

ROCK2-IN-8: A Technical Guide to Target Protein Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ROCK2-IN-8 is a potent and orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides a comprehensive overview of the target protein binding affinity and kinetics of this compound. While specific experimental details for this compound are not extensively published, this document compiles the available data and presents standardized protocols for the characterization of such inhibitors. This guide is intended to serve as a valuable resource for researchers in the fields of kinase drug discovery, signal transduction, and pharmacology, enabling them to understand and further investigate the therapeutic potential of ROCK2 inhibition.

Introduction to ROCK2 and Its Therapeutic Relevance

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% homology in their kinase domains.[1] Despite this similarity, they have distinct and non-redundant cellular functions. ROCK2 is implicated in a multitude of cellular processes, including cytoskeletal regulation, cell motility, smooth muscle contraction, and inflammation.[2]

Dysregulation of the ROCK2 signaling pathway is associated with a variety of pathological conditions, making it an attractive therapeutic target for a range of diseases, including:

-

Cardiovascular Diseases: ROCK2 is involved in the pathophysiology of hypertension and vascular disorders.[2]

-

Fibrotic Diseases: It plays a crucial role in the fibrotic process in organs like the lungs, liver, and kidneys.[2]

-

Inflammatory and Autoimmune Diseases: ROCK2 is involved in regulating immune cell function and inflammatory responses.[2]

-

Oncology: The enzyme is implicated in cancer cell proliferation, invasion, and metastasis.[2]

-

Neurological Disorders: ROCK2 is involved in the regulation of the blood-brain barrier and neuronal plasticity.[2]

Given the therapeutic potential of targeting this kinase, the development of potent and selective ROCK2 inhibitors is an area of intense research.

ROCK2 Signaling Pathway

The ROCK2 signaling cascade is initiated by the activation of the small GTPase RhoA. Upon binding to GTP, RhoA undergoes a conformational change that allows it to interact with and activate ROCK2. Activated ROCK2 then phosphorylates a variety of downstream substrates, leading to a cascade of cellular events.

Quantitative Data for this compound

Comprehensive quantitative data on the binding affinity and kinetics of this compound is limited in publicly available literature. However, the half-maximal inhibitory concentration (IC50) has been reported.

Table 1: Inhibitory Potency of this compound

| Parameter | Value (nM) | Target |

| IC50 | 7.2 | ROCK2 |

Data sourced from MedChemExpress.[3][4]

A thorough characterization of a kinase inhibitor like this compound would typically also include the determination of its binding affinity (Kd) and kinetic rate constants (kon and koff).

Table 2: Template for Comprehensive Binding Affinity and Kinetic Parameters

| Parameter | Symbol | Description | Typical Units |

| Dissociation Constant | Kd | A measure of the binding affinity between the inhibitor and the target protein. A lower Kd indicates a higher affinity. | nM, µM |

| Association Rate Constant | kon (ka) | The rate at which the inhibitor binds to the target protein. | M⁻¹s⁻¹ |

| Dissociation Rate Constant | koff (kd) | The rate at which the inhibitor dissociates from the target protein. | s⁻¹ |

| Ki | Ki | The inhibition constant, representing the concentration of inhibitor that reduces the enzyme activity by half under specific assay conditions. | nM, µM |

Experimental Protocols

The following sections describe standardized, representative protocols for determining the binding affinity and kinetics of ROCK2 inhibitors. It is important to note that these are generalized methods and the specific protocols used for the initial characterization of this compound are not publicly available.

Kinase Inhibition Assay for IC50 Determination

The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A common method for determining the IC50 of a kinase inhibitor is a luminescence-based assay that measures ATP consumption.

Workflow for IC50 Determination

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]

-

Dilute the ROCK2 enzyme and a suitable substrate peptide in the kinase buffer.

-

Prepare an ATP solution in the kinase buffer.

-

-

Inhibitor Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the inhibitor to create a range of concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add the inhibitor dilutions.

-

Add the diluted ROCK2 enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

-

This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. It allows for the determination of the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).

Protocol:

-

Immobilization:

-

Covalently immobilize recombinant ROCK2 protein onto a sensor chip surface.

-

-

Interaction Analysis:

-

Inject a series of concentrations of this compound in a running buffer over the sensor surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the binding of the inhibitor to the immobilized protein. This generates a sensorgram showing the association phase.

-

After the injection of the inhibitor, flow the running buffer over the surface to monitor the dissociation of the inhibitor-protein complex. This is the dissociation phase.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer) to remove the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and Kd values.

-

Conclusion

References

Navigating the In Vivo Landscape of ROCK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a promising therapeutic strategy for a multitude of diseases, including fibrosis, autoimmune disorders, and neurodegenerative conditions. Understanding the in vivo behavior of selective ROCK2 inhibitors is paramount for their successful clinical translation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of selective ROCK2 inhibitors in preclinical models. While specific in vivo data for the compound ROCK2-IN-8 (IC50 of 7.2 nM) is not publicly available, this guide leverages published data from analogous selective ROCK2 inhibitors, such as KD025 and DC24, to provide a representative understanding of the key parameters and experimental considerations in this class of molecules.

Introduction to ROCK2 and Its Therapeutic Potential

ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK2 signaling pathway is implicated in the pathophysiology of numerous diseases. Selective inhibition of ROCK2, while sparing the closely related ROCK1 isoform, is hypothesized to offer a more favorable safety profile, mitigating potential side effects such as hypotension associated with dual ROCK1/2 inhibition.[1]

Pharmacokinetics of Selective ROCK2 Inhibitors: A Comparative Overview

The pharmacokinetic profiles of selective ROCK2 inhibitors are critical for determining appropriate dosing regimens and ensuring adequate target engagement in vivo. The following table summarizes key pharmacokinetic parameters for representative selective ROCK2 inhibitors from published preclinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Selective ROCK2 Inhibitors in Rodents

| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| KD025 | Rat | 2 mg/kg (IV) | - | - | 0.81 | - | - | [2] |

| Rat | 5 mg/kg (PO) | 0.37 | 4.0 | 0.88 | - | ~37 | [2] | |

| DC24 | Mouse | 10 mg/kg (IP) | 9953.3 | 0.083 | - | - | - | [1] |

| Mouse | 10 mg/kg (IV) | - | - | - | - | - | [1] |

Note: Data for this compound is not publicly available. This table presents data from analogous compounds to illustrate typical pharmacokinetic profiles.

Pharmacodynamics of Selective ROCK2 Inhibitors: Target Engagement and Biological Effects

The pharmacodynamic effects of ROCK2 inhibitors are a direct consequence of their engagement with the ROCK2 enzyme and modulation of its downstream signaling pathways.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 2: In Vitro Potency of Selective ROCK2 Inhibitors

| Compound | IC50 (ROCK2) | IC50 (ROCK1) | Selectivity (ROCK1/ROCK2) | Reference |

| This compound | 7.2 nM | Not Reported | Not Reported | |

| KD025 | 105 nM | >24,000 nM | >200-fold | [3] |

| DC24 | 124 nM | 6354 nM | ~51-fold | [1] |

In Vivo Target Engagement and Efficacy

In vivo pharmacodynamic studies are essential to demonstrate that the inhibitor reaches its target in relevant tissues and exerts the desired biological effect. This is often assessed by measuring the phosphorylation of downstream substrates of ROCK2, such as myosin light chain (MLC) or myosin phosphatase target subunit 1 (MYPT1).

Preclinical studies with selective ROCK2 inhibitors have demonstrated efficacy in various disease models:

-

Fibrosis: Selective ROCK2 inhibitors have been shown to reduce collagen deposition and the expression of profibrotic genes in animal models of lung, liver, and kidney fibrosis.[4][5]

-

Inflammation and Autoimmunity: In a mouse model of acute inflammation, the selective ROCK2 inhibitor DC24 exhibited significant anti-inflammatory effects.[1] KD025 has shown therapeutic potential in models of chronic graft-versus-host disease.

-

Neuroprotection: Selective ROCK2 inhibition is being explored for its potential to promote neuroprotection and recovery after neurological injury.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable in vivo pharmacokinetic and pharmacodynamic data. Below are generalized methodologies based on published studies of selective ROCK2 inhibitors.

Animal Models

The choice of animal model is dependent on the therapeutic area of interest. Common models include:

-

Rodents (Mice and Rats): Widely used for initial PK and PD studies due to their well-characterized physiology and the availability of disease models. Specific strains like C57BL/6 mice are often used.[6]

-

Disease-Specific Models:

Dosing and Administration

-

Route of Administration: Oral (gavage) and intravenous (bolus injection) are common routes for assessing oral bioavailability and intrinsic pharmacokinetic properties. Intraperitoneal injection is also utilized.[1][2]

-

Dosing Regimen: Single-dose studies are typically used for initial PK profiling.[2] Multiple-dose studies are employed to assess drug accumulation and steady-state kinetics, as well as for efficacy studies.

-

Formulation: Compounds are often formulated in vehicles such as a mixture of DMSO, polyethylene glycol (PEG), and saline, depending on the compound's solubility.

Sample Collection and Analysis

-

Pharmacokinetics:

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein, saphenous vein, or via cardiac puncture for terminal bleeds.

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

-

Bioanalytical Method: Drug concentrations in plasma are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2]

-

-

Pharmacodynamics:

-

Tissue Collection: Target tissues (e.g., liver, kidney, brain) are collected at the end of the study.

-

Biomarker Analysis:

-

Western Blotting: To measure the phosphorylation status of ROCK2 substrates like p-MLC or p-MYPT1.

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the expression of target genes related to fibrosis or inflammation.

-

Histology: To assess tissue morphology and disease pathology (e.g., collagen deposition using Sirius Red staining).

-

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for a clear understanding of the science.

ROCK2 Signaling Pathway

The following diagram illustrates the canonical ROCK2 signaling cascade. RhoA, a small GTPase, activates ROCK2, which in turn phosphorylates multiple downstream substrates to regulate cellular functions like smooth muscle contraction and actin cytoskeleton organization.

Caption: Simplified ROCK2 signaling pathway.

Generic In Vivo Pharmacokinetic Study Workflow

The diagram below outlines a typical workflow for conducting an in vivo pharmacokinetic study of a ROCK2 inhibitor.

Caption: Generic workflow for an in vivo PK study.

Generic In Vivo Pharmacodynamic/Efficacy Study Workflow

This diagram illustrates a general workflow for an in vivo study assessing the pharmacodynamic effects and efficacy of a ROCK2 inhibitor in a disease model.

Caption: Workflow for a PD/efficacy study.

Conclusion and Future Directions

The development of selective ROCK2 inhibitors represents a significant advancement in targeting the Rho/ROCK signaling pathway for therapeutic benefit. While specific in vivo data for this compound is not yet in the public domain, the collective evidence from analogous compounds demonstrates that selective ROCK2 inhibitors can be designed to have favorable pharmacokinetic properties and potent in vivo efficacy in a range of disease models. Future research will likely focus on the clinical development of these promising compounds and a deeper exploration of the nuanced roles of ROCK2 in various pathophysiological states. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of therapeutics.

References

- 1. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of KD025 (SLx-2119), a Selective ROCK2 Inhibitor, in Rat Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatocyte Rho-associated kinase signaling is required for mice to survive experimental porphyria-associated liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Selectivity Profile of ROCK2 Inhibitors

A comprehensive analysis of ROCK2 inhibition, focusing on the selectivity against ROCK1 and other kinases. This guide provides quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a crucial role in regulating a wide range of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction. The two isoforms, ROCK1 and ROCK2, share significant homology in their kinase domains, making the development of isoform-selective inhibitors a significant challenge in drug discovery. High selectivity is paramount to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides a detailed overview of the selectivity profile of ROCK2 inhibitors, with a focus on quantitative data and the experimental methods used for their determination. While specific data for the compound "ROCK2-IN-8" is not publicly available, this guide utilizes data from well-characterized selective ROCK2 inhibitors to illustrate the principles and methodologies of selectivity profiling.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) against the target kinase versus other kinases. A higher ratio of IC50 or Ki for off-target kinases compared to the intended target indicates greater selectivity.

Below is a summary of the selectivity profiles for several notable ROCK2 inhibitors.

| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) | Other Kinases with Significant Inhibition (IC50 in nM) |

| Belumosudil (KD025) | 24,000[1] | 105[1] | ~228 | Data not broadly available in public literature |

| GSK429286A | 14[2] | 63[2] | ~0.22 (More potent on ROCK1) | Data not broadly available in public literature |

| RKI-1447 | 14.5[2] | 6.2[2] | ~2.3 | Data not broadly available in public literature |

| Y-27632 | 220 (Ki)[3] | 300 (Ki)[3] | ~0.73 | PKA (>200x), PKC (>200x), MLCK (>200x)[2] |

| Fasudil | 330 (Ki)[3] | 158[3] | ~2.1 | PKA (4,580), PKC (12,300), PKG (1,650)[3] |

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's kinase selectivity profile relies on robust and reproducible experimental assays. The following are standard methodologies employed in the field.

Recombinant Enzyme-Based Assays

These in vitro assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory activity of a compound.

1. Radiometric Assays:

-

Principle: This classic method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.

-

General Protocol:

-

Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., S6 kinase substrate) and the test compound at various concentrations.[1]

-

The kinase reaction is initiated by the addition of radiolabeled ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose paper or using filtration membranes.

-

The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Luminescence-Based Assays (e.g., Kinase-Glo™):

-

Principle: These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.

-

General Protocol:

-

The kinase reaction is set up similarly to the radiometric assay, but with non-radiolabeled ATP.

-

After the kinase reaction, a proprietary reagent (e.g., Kinase-Glo™ reagent) is added. This reagent contains luciferase and its substrate, luciferin.

-

The luciferase utilizes the remaining ATP to produce a luminescent signal.

-

The luminescence is measured using a luminometer. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.

-

IC50 values are determined from the dose-response curve.

-

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring the inhibition of kinase activity within intact cells.

1. Western Blotting for Substrate Phosphorylation:

-

Principle: This method detects the phosphorylation status of a known downstream substrate of the target kinase. For ROCK, a common substrate is Myosin Phosphatase Target Subunit 1 (MYPT1).

-

General Protocol:

-

Cells are treated with the test compound at various concentrations.

-

The cells are stimulated to activate the ROCK signaling pathway (e.g., with a RhoA activator).

-

Cells are lysed, and the proteins are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.

-

The band intensity is quantified to determine the level of substrate phosphorylation and, consequently, the inhibitory effect of the compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: Simplified ROCK signaling pathway.

Caption: General workflow for in vitro kinase inhibition assays.

Conclusion

The development of highly selective ROCK2 inhibitors is a promising avenue for the treatment of various diseases. A thorough understanding of the selectivity profile, achieved through rigorous quantitative assays, is essential for advancing these compounds through the drug development pipeline. While specific data for "this compound" remains elusive in the public domain, the methodologies and principles outlined in this guide, using data from well-documented inhibitors, provide a robust framework for the evaluation and comparison of ROCK2 inhibitor selectivity. Researchers and drug development professionals are encouraged to employ these systematic approaches to characterize novel inhibitors and to guide the design of next-generation therapeutics with improved safety and efficacy profiles.

References

ROCK2-IN-8: A Technical Guide to its Effects on Cytoskeletal Dynamics and Cell Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ROCK2-IN-8, a potent and orally active inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It details the underlying molecular mechanisms through which ROCK2 inhibition impacts the actin cytoskeleton and subsequently alters cellular morphology. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its effects, and provides visual representations of the relevant signaling pathways and workflows to support research and drug development efforts in fields where cytoskeletal dynamics are paramount.

Introduction to ROCK2 and its Role in Cytoskeletal Regulation

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 92% identity within their kinase domains but often play distinct, non-redundant roles in cellular processes.[3][4] ROCK2, in particular, is a central regulator of actin cytoskeleton organization, cell adhesion, motility, and smooth muscle contraction.[1][2][5]

Upon activation by GTP-bound RhoA, ROCK2 initiates a signaling cascade that culminates in increased actomyosin contractility.[5][6] This is primarily achieved through two convergent mechanisms:

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK2 can directly phosphorylate MLC, promoting the motor activity of myosin II.[7][8]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK2 phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[8][9] This prevents the dephosphorylation of MLC, thereby sustaining a contractile state.

Furthermore, ROCK2 influences actin filament stability. It phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6][8][10] The inhibition of cofilin leads to the stabilization and accumulation of F-actin, contributing to the formation of stress fibers and focal adhesions.[10] Given its pivotal role, aberrant ROCK2 signaling is implicated in numerous pathologies, including hypertension, cancer metastasis, and fibrosis, making it a critical therapeutic target.[3][5]

This compound: A Potent ROCK2 Inhibitor

This compound (also referred to as Compound 1) is an orally active small molecule inhibitor of ROCK2. It demonstrates high potency, making it a valuable tool for investigating the physiological and pathological roles of ROCK2.[11]

Quantitative Data: Inhibitor Potency

The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). The data for this compound is presented below, alongside values for other commonly used ROCK inhibitors for comparative purposes.

| Inhibitor | Target(s) | IC50 / Kᵢ (nM) | Notes |

| This compound | ROCK2 | 7.2 | Orally active inhibitor.[11] |

| Belumosudil (KD025) | ROCK2 | 105 (IC50) | Selective for ROCK2 over ROCK1 (>200-fold).[12] |

| RKI-1447 | ROCK1/2 | 14.5 (ROCK1), 6.2 (ROCK2) | Potent dual ROCK1/2 inhibitor.[13] |

| Azaindole 1 | ROCK1/2 | 0.6 (ROCK1), 1.1 (ROCK2) | ATP-competitive dual inhibitor.[13] |

| GSK269962A | ROCK1/2 | 1.6 (ROCK1), 4 (ROCK2) | Potent dual ROCK1/2 inhibitor.[13] |

| Ripasudil (K-115) | ROCK1/2 | 51 (ROCK1), 19 (ROCK2) | Approved for glaucoma treatment.[13] |

| Y-27632 | ROCK1/2 | 220 (ROCK1, Kᵢ), 300 (ROCK2, Kᵢ) | Widely used, but with lower potency.[13] |

| Fasudil | ROCK1/2 | 330 (ROCK1, Kᵢ), 158 (ROCK2, IC50) | Non-specific RhoA/ROCK inhibitor.[13] |

Effects on Cytoskeletal Dynamics and Cell Morphology

By inhibiting ROCK2, this compound is expected to reverse the downstream effects of the RhoA/ROCK2 signaling pathway. This leads to predictable and observable changes in the actin cytoskeleton and overall cell morphology.

Disruption of Actin Stress Fibers

The most prominent effect of ROCK2 inhibition is the disassembly of actin stress fibers.[14][15] By preventing the phosphorylation of MLC and promoting the activity of cofilin (via LIMK inactivation), ROCK2 inhibitors reduce actomyosin contractility and decrease the stability of F-actin filaments. This leads to a rapid breakdown of the organized, bundled stress fibers that traverse the cell.

Alterations in Cell Morphology and Adhesion

The loss of cytoskeletal tension and stress fiber integrity results in significant changes to cell shape.[10][14] Cells treated with ROCK inhibitors often lose their flattened, well-spread appearance and may adopt a more rounded or elongated, neurite-like morphology with thin protrusions.[15] This is a direct consequence of the balance of forces between intracellular contraction and extracellular adhesion being disrupted. Inhibition of ROCK signaling can also lead to a reduction in focal adhesions, further impacting cell adhesion and spreading.[14]

Signaling Pathways and Experimental Workflows

Visualizing the ROCK2 Signaling Pathway

The following diagram illustrates the canonical RhoA/ROCK2 pathway and the points of intervention by an inhibitor like this compound.

Experimental Workflow for Assessing this compound Effects

The diagram below outlines a typical experimental procedure to quantify the effects of this compound on cell morphology and the actin cytoskeleton.

Key Experimental Protocols

Protocol: F-Actin Staining for Cytoskeletal Visualization

This protocol is designed for visualizing the actin cytoskeleton in adherent cells cultured on glass coverslips in a 24-well plate.

Materials:

-

Cells cultured on sterile glass coverslips

-

This compound (or other inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568 Phalloidin)

-

DAPI or Hoechst stain

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere and spread for 24 hours. Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-only control (e.g., DMSO).

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Washing: Wash three times with PBS for 5 minutes each.

-

F-Actin Staining: Incubate the cells with the fluorescent phalloidin conjugate (diluted in PBS according to manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

-

Nuclear Staining: Wash twice with PBS. Incubate with DAPI or Hoechst stain (diluted in PBS) for 5 minutes.

-

Final Wash and Mounting: Wash three times with PBS. Gently remove the coverslip, wick away excess PBS, and mount it cell-side down onto a microscope slide using a drop of mounting medium.

-

Imaging: Image using a fluorescence or confocal microscope. Capture images of the actin channel (e.g., TRITC/Rhodamine) and the nuclear channel (e.g., DAPI).

Protocol: Cell-Based Assay for ROCK Activity (MYPT1 Phosphorylation ELISA)

This protocol provides a quantitative method to measure the intracellular activity of ROCK inhibitors by assessing the phosphorylation status of a direct ROCK substrate, MYPT1.[9]

Materials:

-

Cells cultured in a 96-well plate

-

This compound (or other inhibitor)

-

Cell lysis buffer

-

ELISA plate pre-coated with a capture antibody for total MYPT1

-

Detection antibody specific for phosphorylated MYPT1 (pMYPT1 at Thr853)

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and grow to confluence. Treat with a serial dilution of this compound for the desired time.

-

Cell Lysis: Aspirate the media and lyse the cells directly in the wells using an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

ELISA Protocol: a. Transfer the cell lysates to the pre-coated ELISA plate. Incubate to allow the capture antibody to bind total MYPT1. b. Wash the plate to remove unbound components. c. Add the primary detection antibody against pMYPT1 and incubate. d. Wash the plate and add the HRP-conjugated secondary antibody. e. After a final wash, add the TMB substrate and incubate until color develops. f. Add the stop solution to quench the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: The signal is proportional to the amount of phosphorylated MYPT1. Calculate the percent inhibition of ROCK activity for each concentration of this compound relative to the vehicle control to determine an IC50 value in a cellular context.

Conclusion

This compound is a potent tool for the targeted inhibition of ROCK2 kinase. Its application in cell-based models leads to distinct and quantifiable effects on the actin cytoskeleton, primarily characterized by the dissolution of stress fibers and significant alterations in cell morphology. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound to investigate the complex roles of ROCK2 signaling in both normal physiology and disease, and to support the development of novel therapeutics targeting this critical pathway.

References

- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective ROCK2 inhibition in focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment [scholarworks.indianapolis.iu.edu]

Delving into ROCK2 Inhibition: A Technical Guide for Novel Disease Models

An in-depth exploration of the therapeutic potential of selective ROCK2 inhibition in emerging disease paradigms for researchers, scientists, and drug development professionals.

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) has emerged as a critical signaling node in a multitude of cellular processes, making it a compelling therapeutic target for a range of diseases. As a key effector of the RhoA GTPase, ROCK2 plays a pivotal role in regulating actin cytoskeleton dynamics, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the RhoA/ROCK2 signaling pathway is implicated in the pathophysiology of various conditions, including cardiovascular diseases, neurodegenerative disorders, autoimmune diseases, and fibrosis.[2][3][4] This technical guide provides a comprehensive overview of a representative selective ROCK2 inhibitor, herein referred to as ROCK2-IN-8, and its application in novel disease models, with a focus on quantitative data, experimental methodologies, and pathway visualization.

The ROCK2 Signaling Pathway

The RhoA/ROCK2 signaling cascade is initiated by the activation of RhoA, a small GTPase, which in turn binds to and activates ROCK2.[1] Activated ROCK2 phosphorylates a variety of downstream substrates, leading to a cascade of cellular events.[5] Key downstream effectors include Myosin Light Chain (MLC), Myosin Phosphatase Target Subunit 1 (MYPT1), and LIM kinases (LIMK).[1][5] Phosphorylation of MLC increases actomyosin contractility, which is fundamental to processes like cell migration and smooth muscle contraction.[1] By phosphorylating and inhibiting MYPT1, ROCK2 further enhances MLC phosphorylation.[5] Activation of LIMK by ROCK leads to the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.[5]

In the context of the immune system, ROCK2 activation in T helper 17 (Th17) cells leads to the phosphorylation of STAT3, promoting the secretion of pro-inflammatory cytokines such as IL-17 and IL-21.[6] This contributes to inflammatory responses and is a key mechanism in autoimmune diseases.[6] Furthermore, in fibrotic conditions, profibrotic factors activate ROCK2 in fibroblasts, leading to the expression of genes involved in extracellular matrix deposition.[6]

Signaling Pathway Diagram

Caption: The ROCK2 signaling pathway and its point of inhibition by this compound.

Application of this compound in Novel Disease Models

Selective inhibition of ROCK2 has shown significant therapeutic promise in a variety of preclinical disease models. This section details the application of ROCK2 inhibitors in models of pulmonary fibrosis and neurodegenerative disease, presenting key quantitative data and experimental protocols.

Pulmonary Fibrosis Model

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix.[7] The RhoA/ROCK pathway is a key regulator of profibrotic signaling.[7] The selective ROCK2 inhibitor, GNS-3595, has been evaluated in a bleomycin-induced mouse model of pulmonary fibrosis.[7][8]

| Parameter | Vehicle Control | GNS-3595 (Therapeutic Dose) | Fold Change | p-value | Reference |

| Lung Collagen Content (µ g/lung ) | ~350 | ~250 | ~0.71 | <0.05 | [7] |

| α-SMA Expression (relative units) | High | Significantly Reduced | - | <0.05 | [7] |

| Fibronectin Expression (relative units) | High | Significantly Reduced | - | <0.05 | [7] |

Note: The table presents illustrative data based on published findings. Actual values may vary between experiments.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung injury and subsequent fibrosis.

-

This compound Administration: Therapeutic administration of the ROCK2 inhibitor (e.g., GNS-3595) is initiated several days (e.g., day 7 or 10) after bleomycin instillation. The inhibitor is typically administered orally once or twice daily.

-

Endpoint Analysis: Mice are euthanized at a specific time point (e.g., day 21 or 28) after bleomycin administration.

-

Outcome Measures:

-

Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis.

-

Collagen Quantification: Lung collagen content is measured using a Sircol collagen assay.

-

Protein Expression: Levels of profibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin are determined by Western blotting or immunohistochemistry of lung tissue lysates.

-

Gene Expression: RNA is extracted from lung tissue to analyze the expression of fibrosis-related genes by qRT-PCR.

-

Experimental Workflow Diagram

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Alzheimer's Disease Model

ROCK2 has been implicated in the pathogenesis of Alzheimer's disease (AD) through its role in amyloid-β (Aβ) production and tau pathology.[3] Inhibition of ROCK2 has been shown to promote the trafficking of amyloid precursor protein (APP) and beta-site cleaving enzyme 1 (BACE1) to lysosomes for degradation, thereby reducing Aβ production.[3]

| Parameter | Vehicle Control | SR3677 (ROCK2 Inhibitor) | % Change | p-value | Reference |

| Aβ40 Levels (in primary neurons) | Baseline | Reduced | ~ -50% | <0.01 | [3] |

| Aβ42 Levels (in primary neurons) | Baseline | Reduced | ~ -50% | <0.01 | [3] |

| APP-Lysosome Colocalization | Baseline | Increased | - | <0.05 | [3] |

| BACE1-Lysosome Colocalization | Baseline | Increased | - | <0.05 | [3] |

Note: The table presents illustrative data based on published findings with the selective ROCK2 inhibitor SR3677.

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 mouse embryos and cultured. Alternatively, human embryonic kidney (HEK293) cells stably expressing human APP can be used.

-

This compound Treatment: Cells are treated with the selective ROCK2 inhibitor (e.g., SR3677) at various concentrations for a specified duration (e.g., 24-48 hours).

-

Aβ Quantification: Conditioned media from the cell cultures is collected, and levels of Aβ40 and Aβ42 are measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Immunocytochemistry and Confocal Microscopy: Cells are fixed, permeabilized, and stained with antibodies against APP, BACE1, and a lysosomal marker (e.g., LAMP1). Colocalization of these proteins is visualized and quantified using confocal microscopy.

-

Western Blotting: Cell lysates are analyzed by Western blotting to assess the total levels of APP, BACE1, and ROCK2.

Logical Relationship Diagram

Caption: Logical flow of the therapeutic mechanism of ROCK2 inhibition in Alzheimer's disease.

Conclusion

The selective inhibition of ROCK2 presents a promising therapeutic strategy for a diverse range of diseases. The data and protocols outlined in this guide for representative ROCK2 inhibitors in models of pulmonary fibrosis and Alzheimer's disease highlight the potential of this approach. The provided visualizations of the ROCK2 signaling pathway and experimental workflows offer a clear framework for researchers to design and interpret studies utilizing novel ROCK2 inhibitors like this compound. Further investigation into the nuances of ROCK2 signaling and the development of highly selective inhibitors will continue to pave the way for new and effective treatments for these and other challenging diseases.

References

- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

- 8. atsjournals.org [atsjournals.org]

Structural Analysis of the ROCK2-IN-8 Inhibitor Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of the binding pocket of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in complex with its inhibitor, ROCK2-IN-8. ROCK2 is a crucial serine/threonine kinase that plays a significant role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[1][2] Its dysregulation has been implicated in numerous diseases, making it a prime target for therapeutic intervention. This document summarizes the key interactions between this compound and the enzyme's active site, presents quantitative binding data, and outlines relevant experimental protocols for studying such interactions.

Introduction to ROCK2 and the this compound Inhibitor

ROCK2 is a key effector of the small GTPase RhoA.[3] The RhoA/ROCK signaling pathway is involved in a multitude of physiological and pathological processes.[4][5] Consequently, inhibitors of ROCK2 have garnered significant interest as potential therapeutics for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][6]

This compound is a potent and selective inhibitor of ROCK2.[7] Understanding the precise mechanism by which this inhibitor interacts with the ROCK2 binding pocket is essential for the rational design of next-generation therapeutics with improved potency and selectivity.

Structural Overview of the this compound Binding Pocket

While a specific co-crystal structure of ROCK2 with this compound is not publicly available in the Protein Data Bank (PDB) at the time of this writing, analysis of ROCK2 in complex with other inhibitors provides significant insights into the key features of the ATP-binding site where this compound is expected to bind. The binding pocket is located in the kinase domain and is characterized by several key regions that are crucial for inhibitor binding.

Computational docking and structure-activity relationship (SAR) studies of various ROCK2 inhibitors highlight the importance of interactions with the following key regions and residues:

-

Hinge Region: This region forms hydrogen bonds with the inhibitor, anchoring it in the active site.

-

Hydrophobic Pocket: Comprising several nonpolar residues, this pocket accommodates hydrophobic moieties of the inhibitor, contributing significantly to binding affinity. Key residues often include Val80, Ala93, Leu195, and Ala205.[8]

-

Gatekeeper Residue: The nature of this residue can influence the selectivity of inhibitors between different kinases.

-

DFG Motif: The conformation of this motif (in or out) determines the activation state of the kinase and can be exploited by different types of inhibitors.

Quantitative Analysis of this compound Binding

The potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | IC50 (nM) | Assay Condition | Reference |

| This compound | ROCK2 | 7.2 | Biochemical Assay | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the structural and functional analysis of ROCK2 inhibitors.

Recombinant ROCK2 Expression and Purification

Objective: To produce purified, active ROCK2 kinase for use in binding and activity assays.

Protocol:

-

Construct Generation: The human ROCK2 kinase domain (e.g., amino acids 6-553) is subcloned into a baculovirus expression vector, often with an N-terminal affinity tag such as Glutathione S-transferase (GST) for purification.

-

Baculovirus Expression: The recombinant vector is used to transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells). High-titer viral stocks are generated and used to infect larger scale cultures for protein expression.

-

Cell Lysis: Infected cells are harvested and lysed in a buffer containing detergents, protease inhibitors, and DNase.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a glutathione-agarose resin column. The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The GST-tagged ROCK2 protein is eluted from the resin using a buffer containing reduced glutathione.

-

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a standard method such as the Bradford assay. The final protein is stored in a glycerol-containing buffer at -80°C.[9]

In Vitro Kinase Activity Assay (Radiometric)

Objective: To determine the inhibitory potency (IC50) of compounds against ROCK2.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[9]

-

Substrate and ATP: A specific peptide substrate for ROCK2 (e.g., a synthetic peptide containing the LRRWSLG sequence) and radiolabeled [γ-³²P]ATP are added to the reaction mixture.[9]

-

Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a microtiter plate.

-

Enzyme Addition: The kinase reaction is initiated by the addition of purified recombinant ROCK2 enzyme.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

-

Separation and Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper and washing steps. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the inhibitor-kinase interaction.

Protocol:

-

Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for amine coupling.

-

Ligand Immobilization: Purified recombinant ROCK2 is immobilized on the sensor chip surface.

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are injected over the sensor surface.

-

Data Collection: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

Signaling Pathways and Experimental Workflows

Visual representations of the ROCK2 signaling pathway and a typical experimental workflow for inhibitor analysis are provided below using Graphviz.

ROCK2 Signaling Pathway

Caption: Simplified ROCK2 signaling pathway leading to cytoskeletal reorganization and smooth muscle contraction, and the point of intervention by this compound.

Experimental Workflow for ROCK2 Inhibitor Analysis

Caption: A typical experimental workflow for the characterization of a novel ROCK2 inhibitor, from synthesis to lead optimization.

Conclusion

The structural and functional analysis of the this compound binding pocket provides a foundation for understanding the molecular basis of its inhibitory activity. The quantitative data underscores its potency, and the detailed experimental protocols offer a practical guide for researchers in the field of kinase inhibitor discovery. Further elucidation of the co-crystal structure of ROCK2 with this compound will undoubtedly accelerate the development of more selective and effective therapeutics targeting the ROCK signaling pathway.

References

- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes and Protocols: Utilizing a Selective ROCK2 Inhibitor in a Murine Model of Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Note on ROCK2-IN-8: As of the latest literature review, specific studies detailing the use of this compound in a murine model of idiopathic pulmonary fibrosis (IPF) have not been identified. The following application notes and protocols are therefore based on the established use of other selective ROCK2 inhibitors in the widely accepted bleomycin-induced model of pulmonary fibrosis. These guidelines provide a robust framework for investigating a novel selective ROCK2 inhibitor, such as this compound, and should be adapted and optimized accordingly.

Introduction to ROCK2 Inhibition in Idiopathic Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has emerged as a critical regulator of pro-fibrotic processes.[1][2][3] Of the two isoforms, ROCK1 and ROCK2, ROCK2 has been specifically implicated in inflammation, myofibroblast differentiation, and collagen production, making it a promising therapeutic target for IPF.[1][2][4] Selective inhibition of ROCK2 is being explored as a therapeutic strategy to mitigate the progression of pulmonary fibrosis while potentially avoiding some of the side effects associated with non-selective ROCK inhibition, such as hypotension.[2][5]

Preclinical studies utilizing the bleomycin-induced murine model of pulmonary fibrosis have demonstrated that selective ROCK2 inhibitors can effectively attenuate fibrosis.[6][7] These inhibitors have been shown to reduce collagen deposition, decrease the expression of fibrotic markers like α-smooth muscle actin (α-SMA), and modulate inflammatory responses.[1][6]

The ROCK2 Signaling Pathway in Pulmonary Fibrosis

The ROCK2 signaling pathway plays a pivotal role in the pathogenesis of pulmonary fibrosis through its involvement in multiple cellular processes. Upon activation by upstream signals such as transforming growth factor-beta (TGF-β) and lysophosphatidic acid (LPA), ROCK2 promotes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts.[2][5] This process is largely mediated through the regulation of the actin cytoskeleton. ROCK2 also contributes to pro-inflammatory responses and has been shown to influence the polarization of macrophages.[1][4]

Quantitative Data from Preclinical Studies

The following tables summarize the efficacy of various ROCK inhibitors in the bleomycin-induced murine model of pulmonary fibrosis. This data can serve as a benchmark for evaluating a novel selective ROCK2 inhibitor.

Table 1: Efficacy of a Dual ROCK1/2 Inhibitor (Compound 1) in a Rat Model of Bleomycin-Induced IPF [8][9]

| Treatment Group | Dose | Ashcroft Fibrosis Score (Mean ± SD) |

| Vehicle Control | - | 6.5 ± 0.8 |

| Bleomycin + Vehicle | - | 6.5 ± 0.8 |

| Bleomycin + Compound 1 | 5 mg/kg, BID | 3.2 ± 0.5 |

| Bleomycin + Nintedanib | 100 mg/kg, QD | 3.5 ± 0.6 |

| *p < 0.05 compared to Bleomycin + Vehicle group |

Table 2: Effects of a Non-Selective ROCK Inhibitor (WXWH0265) on Lung Index and Hydroxyproline Content in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis [1]

| Treatment Group | Day | Lung Index (Lung/Body Weight Ratio) (Mean ± SEM) | Hydroxyproline (µg/mg lung tissue) (Mean ± SEM) |

| Saline | 28 | 0.52 ± 0.03 | 25.3 ± 2.1 |

| Bleomycin | 28 | 0.85 ± 0.06 | 58.7 ± 4.5 |

| Bleomycin + WXWH0265 (10 mg/kg) | 28 | 0.68 ± 0.05 | 42.1 ± 3.8 |

| Bleomycin + WXWH0265 (25 mg/kg) | 28 | 0.61 ± 0.04 | 35.8 ± 3.2 |

| *p < 0.05, **p < 0.01 compared to Bleomycin group |

Experimental Protocols

The following protocols provide a detailed methodology for investigating the efficacy of a selective ROCK2 inhibitor in a bleomycin-induced murine model of pulmonary fibrosis.

Experimental Workflow

Bleomycin-Induced Pulmonary Fibrosis Model

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate (e.g., from Nippon Kayaku)

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

Acclimatize mice to the facility for at least one week.

-

Anesthetize the mouse using a suitable anesthetic.